molecular formula C8H13BrO B3381103 6-bromo-2,2-dimethylcyclohexan-1-one CAS No. 21690-26-6

6-bromo-2,2-dimethylcyclohexan-1-one

Cat. No.: B3381103
CAS No.: 21690-26-6
M. Wt: 205.09 g/mol
InChI Key: NQKPKIZHPZWYJJ-UHFFFAOYSA-N
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Description

“6-Bromo-2,2-dimethyl-cyclohexanone” is a derivative of cyclohexanone, which is a cyclic ketone. Cyclohexanones are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) . The compound “6-Bromo-2,2-dimethyl-cyclohexanone” would have a bromine atom attached at the 6th position and two methyl groups attached at the 2nd position of the cyclohexanone ring.


Molecular Structure Analysis

The molecular formula of “6-Bromo-2,2-dimethyl-cyclohexanone” is C8H14OBr. It is a derivative of cyclohexanone, which is a six-membered cyclic ketone . The structure would include a bromine atom attached at the 6th position and two methyl groups attached at the 2nd position of the cyclohexanone ring.

Mechanism of Action

The mechanism of action would depend on the specific reaction that “6-Bromo-2,2-dimethyl-cyclohexanone” is involved in. For example, in an E2 elimination reaction, the bromine atom and a hydrogen atom on the cyclohexanone ring could be eliminated to form a double bond .

Properties

IUPAC Name

6-bromo-2,2-dimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c1-8(2)5-3-4-6(9)7(8)10/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKPKIZHPZWYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1=O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310377
Record name 6-bromo-2,2-dimethyl-cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21690-26-6
Record name NSC226244
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Record name 6-bromo-2,2-dimethyl-cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,2-dimethylcyclohexan-1-one
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Synthesis routes and methods

Procedure details

The bromination of 2,2-dimethyl-cyclohexanone takes place in a manner similar to that described above for the preparation of 2-bromo-4-isopropyl-cyclohexanone. The title compound is reacted as a crude product without further characterization.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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